molecular formula C9H13NO3 B14667076 5-(2-Aminoethyl)-3-methylbenzene-1,2,4-triol CAS No. 41241-42-3

5-(2-Aminoethyl)-3-methylbenzene-1,2,4-triol

Cat. No.: B14667076
CAS No.: 41241-42-3
M. Wt: 183.20 g/mol
InChI Key: VFBWQQWVDKMENN-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)-3-methylbenzene-1,2,4-triol is an organic compound with a complex structure that includes both an amino group and multiple hydroxyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)-3-methylbenzene-1,2,4-triol typically involves multi-step organic reactions. One common method includes the nitration of 3-methylphenol, followed by reduction to introduce the amino group. The hydroxyl groups are then introduced through a series of hydroxylation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve catalytic processes to ensure high yield and purity. The use of specific catalysts and solvents can optimize the reaction conditions, making the process more efficient and scalable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)-3-methylbenzene-1,2,4-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, reduced amines, and various substituted benzene derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

5-(2-Aminoethyl)-3-methylbenzene-1,2,4-triol has several scientific research applications:

Mechanism of Action

The mechanism by which 5-(2-Aminoethyl)-3-methylbenzene-1,2,4-triol exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Aminoethyl)-3-methylbenzene-1,2,4-triol is unique due to the presence of both an amino group and multiple hydroxyl groups on a methyl-substituted benzene ring. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

CAS No.

41241-42-3

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

5-(2-aminoethyl)-3-methylbenzene-1,2,4-triol

InChI

InChI=1S/C9H13NO3/c1-5-8(12)6(2-3-10)4-7(11)9(5)13/h4,11-13H,2-3,10H2,1H3

InChI Key

VFBWQQWVDKMENN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1O)O)CCN)O

Origin of Product

United States

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